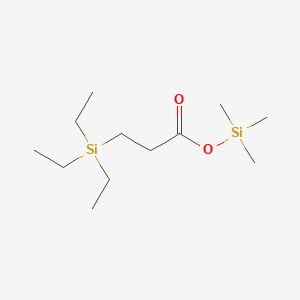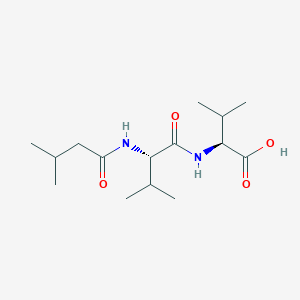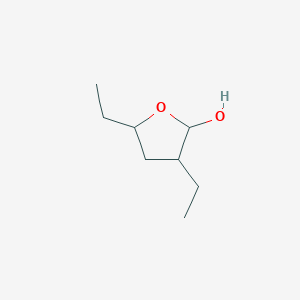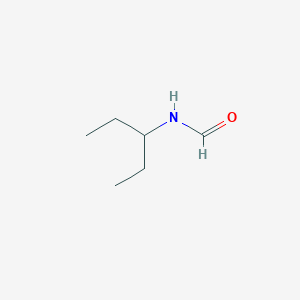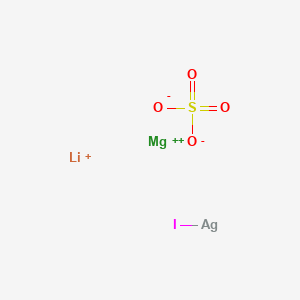![molecular formula C11H20O2 B14611103 1-Oxaspiro[5.5]undecan-4-ol, 4-methyl- CAS No. 57094-40-3](/img/structure/B14611103.png)
1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[5.5]undecane, 4-methylene is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings. This compound is notable for its stability and interesting stereochemical properties, making it a subject of interest in various fields of research .
Méthodes De Préparation
The synthesis of 1-Oxaspiro[5.5]undecane, 4-methylene involves several steps. One common method includes the reaction of a suitable precursor with a reagent that induces the formation of the spirocyclic structure. For instance, the synthesis might involve the use of 1,3-dioxane or 1,3-dithiane rings . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
1-Oxaspiro[5.5]undecane, 4-methylene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antituberculosis activity . Industrially, it is used in the production of flavoring agents and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 1-Oxaspiro[5.5]undecane, 4-methylene involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacterium’s survival . This inhibition disrupts the bacterial cell wall synthesis, leading to its death.
Comparaison Avec Des Composés Similaires
1-Oxaspiro[5.5]undecane, 4-methylene is unique due to its spirocyclic structure, which imparts distinct stereochemical properties. Similar compounds include 1,3-dioxane and 1,3-dithiane derivatives, which also exhibit interesting stereochemistry but differ in their specific applications and reactivity .
Propriétés
Numéro CAS |
57094-40-3 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
4-methyl-1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C11H20O2/c1-10(12)7-8-13-11(9-10)5-3-2-4-6-11/h12H,2-9H2,1H3 |
Clé InChI |
WTYRGXLTFZYIIM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOC2(C1)CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)




![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)

